molecular formula C13H12F5NO B2971940 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2309711-69-9

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2971940
CAS No.: 2309711-69-9
M. Wt: 293.237
InChI Key: WYEOGOWEQZJWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Mechanism of Action

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone selectively targets mutant EGFR, which is commonly found in NSCLC. It irreversibly inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain, preventing downstream signaling and cell proliferation. Unlike other TKIs, this compound does not inhibit wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR mutations. It also inhibits tumor growth and metastasis in preclinical models. In clinical trials, this compound has demonstrated a favorable safety profile, with fewer adverse events compared to other TKIs.

Advantages and Limitations for Lab Experiments

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several advantages for laboratory experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its low toxicity. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

Future research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could focus on several areas, including:
1. Development of resistance mechanisms and strategies to overcome them
2. Identification of biomarkers for patient selection and treatment response prediction
3. Combination with other therapies to improve treatment outcomes
4. Optimization of dosing and administration schedules to maximize efficacy and minimize toxicity
5. Exploration of its potential in other cancer types with EGFR mutations.

Synthesis Methods

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves several steps, including the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(3-(difluoromethyl)azetidin-1-yl)ethanone in the presence of a base to yield the final product.

Scientific Research Applications

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been extensively studied for its efficacy in treating NSCLC, particularly in patients with EGFR mutations. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival compared to other TKIs. This compound has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOGOWEQZJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.